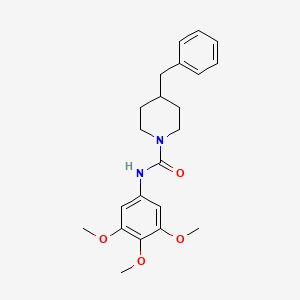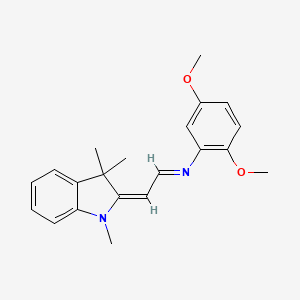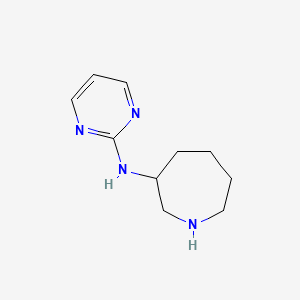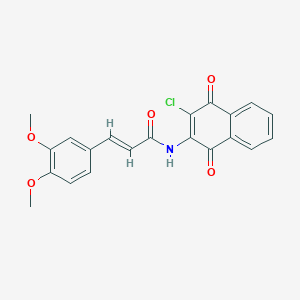
3-Tert-butyl-1-propylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1-propylpyrimidine-2,4-dione, also known as TBP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. TBP is a heterocyclic compound that contains a pyrimidine ring and two alkyl groups, which make it a versatile molecule for various applications.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-1-propylpyrimidine-2,4-dione is not well understood, but it is believed to act as an antioxidant by scavenging free radicals and reactive oxygen species. 3-Tert-butyl-1-propylpyrimidine-2,4-dione has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-Tert-butyl-1-propylpyrimidine-2,4-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 3-Tert-butyl-1-propylpyrimidine-2,4-dione has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Tert-butyl-1-propylpyrimidine-2,4-dione is its stability, which makes it a suitable candidate for various lab experiments. 3-Tert-butyl-1-propylpyrimidine-2,4-dione is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-Tert-butyl-1-propylpyrimidine-2,4-dione is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-Tert-butyl-1-propylpyrimidine-2,4-dione. One potential direction is the development of 3-Tert-butyl-1-propylpyrimidine-2,4-dione-based drugs for the treatment of various diseases. Another direction is the investigation of 3-Tert-butyl-1-propylpyrimidine-2,4-dione's potential applications in agriculture, such as its use as a pesticide. Additionally, further research is needed to fully understand the mechanism of action of 3-Tert-butyl-1-propylpyrimidine-2,4-dione and its potential side effects.
In conclusion, 3-Tert-butyl-1-propylpyrimidine-2,4-dione is a versatile molecule with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic properties. Further research is needed to fully understand the mechanism of action of 3-Tert-butyl-1-propylpyrimidine-2,4-dione and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-Tert-butyl-1-propylpyrimidine-2,4-dione involves the reaction between 3-acetyl-2,4-pentanedione and tert-butylamine in the presence of a catalyst. The reaction yields 3-Tert-butyl-1-propylpyrimidine-2,4-dione as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
3-Tert-butyl-1-propylpyrimidine-2,4-dione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-Tert-butyl-1-propylpyrimidine-2,4-dione has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-tert-butyl-1-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-7-12-8-6-9(14)13(10(12)15)11(2,3)4/h6,8H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODPHJJEZJACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)N(C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-propylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)

![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)


![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)